2-[(Methylsulfanyl)methoxy]aniline
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Overview
Description
2-[(Methylsulfanyl)methoxy]aniline is an organic compound with the molecular formula C8H11NOS It is characterized by the presence of a methoxy group (-OCH3) and a methylsulfanyl group (-SCH3) attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Methylsulfanyl)methoxy]aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-methoxyaniline with methylthiol in the presence of a suitable base. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-[(Methylsulfanyl)methoxy]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The methoxy and methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and bases like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce various amine derivatives .
Scientific Research Applications
2-[(Methylsulfanyl)methoxy]aniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(Methylsulfanyl)methoxy]aniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-6-(methylsulfanyl)aniline: Similar in structure but with different positional isomers.
4-Methoxy-2-methylaniline: Contains a methoxy group and a methyl group but lacks the sulfanyl group.
2-(Methylthio)aniline: Similar but lacks the methoxy group.
Uniqueness
2-[(Methylsulfanyl)methoxy]aniline is unique due to the presence of both methoxy and methylsulfanyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical reactions and applications .
Properties
CAS No. |
113662-56-9 |
---|---|
Molecular Formula |
C8H11NOS |
Molecular Weight |
169.25 g/mol |
IUPAC Name |
2-(methylsulfanylmethoxy)aniline |
InChI |
InChI=1S/C8H11NOS/c1-11-6-10-8-5-3-2-4-7(8)9/h2-5H,6,9H2,1H3 |
InChI Key |
LMWBNINQDIQFHQ-UHFFFAOYSA-N |
Canonical SMILES |
CSCOC1=CC=CC=C1N |
Origin of Product |
United States |
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